molecular formula C24H24O4 B10894487 4-(Benzyloxy)phenyl 4-butoxybenzoate

4-(Benzyloxy)phenyl 4-butoxybenzoate

Cat. No.: B10894487
M. Wt: 376.4 g/mol
InChI Key: IBGMQIJSEILPJS-UHFFFAOYSA-N
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Description

4-(Benzyloxy)phenyl 4-butoxybenzoate is a benzoate ester derivative characterized by a benzyloxy (C₆H₅CH₂O-) substituent on the phenyl ring and a butoxy (C₄H₉O-) group on the para position of the benzoate moiety. Its molecular formula is inferred as C₂₄H₂₄O₄, with a calculated molecular weight of 376.4 g/mol. This compound is structurally related to liquid crystalline materials, where the rigidity of the aromatic rings and flexibility of alkoxy chains influence mesophase stability and thermal behavior . While direct experimental data for this compound is absent in the provided evidence, comparisons with structurally similar compounds (Table 1) highlight critical trends in substituent effects.

Properties

Molecular Formula

C24H24O4

Molecular Weight

376.4 g/mol

IUPAC Name

(4-phenylmethoxyphenyl) 4-butoxybenzoate

InChI

InChI=1S/C24H24O4/c1-2-3-17-26-21-11-9-20(10-12-21)24(25)28-23-15-13-22(14-16-23)27-18-19-7-5-4-6-8-19/h4-16H,2-3,17-18H2,1H3

InChI Key

IBGMQIJSEILPJS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)phenyl 4-butoxybenzoate typically involves the esterification of 4-(benzyloxy)phenol with 4-butoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenyl 4-butoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Benzyloxy)phenyl 4-butoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)phenyl 4-butoxybenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Key Research Findings

Chain Length and Mesophase Stability : Longer alkoxy chains (e.g., hexadecyloxy in ) improve thermal stability in liquid crystals by enhancing molecular packing and rigidity.

Benzyloxy vs. Alkoxy Groups : The benzyloxy group’s aromaticity facilitates π-π stacking, whereas linear alkoxy chains prioritize hydrophobic interactions .

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